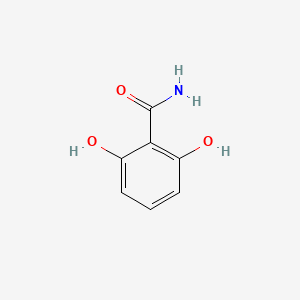

2,6-Dihydroxybenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIWHFWPQQSJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185376 | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-50-0 | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .gamma.-Resorcylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA44TYF9XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dihydroxybenzamide: Properties, Structure, and Scientific Context

Abstract

2,6-Dihydroxybenzamide, also known as γ-resorcylamide, is a phenolic compound belonging to the hydroxybenzamide class of molecules. While its isomers have been investigated for various biological activities, this compound remains a comparatively understudied molecule. This technical guide provides a comprehensive overview of its chemical properties, structural features, and analytical characterization. Furthermore, it outlines a robust, chemically sound protocol for its synthesis from its carboxylic acid precursor, 2,6-dihydroxybenzoic acid. In the absence of extensive biological data for this specific isomer, we leverage the broader context of the hydroxybenzamide family to propose relevant avenues for future research, including a detailed protocol for enzyme inhibitor screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding and practical methodologies related to this compound.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amide characterized by a benzene ring substituted with a carboxamide group and two hydroxyl groups at the ortho positions (C2 and C6) relative to the amide. This substitution pattern creates significant intramolecular hydrogen bonding between the phenolic protons and the carbonyl oxygen of the amide, which influences its chemical reactivity, conformation, and physical properties.

The key identifiers and computed physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | γ-Resorcylamide, gamma-Resorcylamide | [1][2] |

| CAS Number | 3147-50-0 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)C(=O)N)O | [1] |

| InChIKey | WFIWHFWPQQSJDD-UHFFFAOYSA-N | [1][2] |

| XlogP (Predicted) | 1.5 | [1][3] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis of this compound

While specific, peer-reviewed protocols for the synthesis of this compound are not widely published, a reliable synthetic route can be designed based on the amidation of its readily available precursor, 2,6-dihydroxybenzoic acid. The overall synthetic strategy involves two main stages: the synthesis of the carboxylic acid precursor, followed by its conversion to the target amide.

Stage 1: Synthesis of 2,6-Dihydroxybenzoic Acid

2,6-Dihydroxybenzoic acid can be synthesized with high selectivity and yield via the enzymatic carboxylation of resorcinol.[4][5] This biotransformation offers a green chemistry approach under mild conditions compared to traditional methods like the Kolbe-Schmitt reaction, which often requires high pressure and temperature and produces isomeric byproducts.[6]

This protocol is adapted from the lab-scale synthesis described by Ohde et al.[5][7]

-

Reaction Setup: Prepare a 1.5 L reaction medium in a suitable stirred-tank reactor, consisting of 80 mM resorcinol dissolved in 1 M aqueous triethanolamine (TEA).

-

CO₂ Saturation: Sparge the reaction medium with gaseous carbon dioxide (CO₂) at a flow rate of 20 mL/min through a porous sparger. Maintain sparging until a stable pH is achieved, indicating saturation.

-

Enzyme Addition: Initiate the reaction by adding 64.2 mg/L of 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) cell-free extract.

-

Reaction Conditions: Maintain the reaction temperature at 30°C with constant stirring (e.g., 450 rpm). Continue to bubble CO₂ through the mixture throughout the reaction.

-

In Situ Product Removal (ISPR): To drive the reaction equilibrium towards the product, periodically add an anion-exchange resin (e.g., Dowex® 1X8-50) to adsorb the 2,6-dihydroxybenzoic acid product.[5]

-

Product Isolation: After the reaction is complete (monitored by HPLC), filter the mixture to collect the resin. Elute the 2,6-dihydroxybenzoic acid from the resin using 1 M HCl in methanol.

-

Purification: Remove the methanol from the eluate under reduced pressure to precipitate the purified 2,6-dihydroxybenzoic acid. Wash the solid with cold water and dry in vacuo.

Stage 2: Amidation of 2,6-Dihydroxybenzoic Acid

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the formation of a more reactive intermediate, such as an acid chloride, followed by reaction with ammonia.

Disclaimer: This is a representative protocol based on established organic chemistry principles. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All steps involving thionyl chloride and ammonia should be performed in a certified chemical fume hood.

-

Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dihydroxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5-10 eq).

-

Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 2,6-dihydroxybenzoyl chloride.

-

Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (~25-30%) or bubble anhydrous ammonia gas through a solution of the acid chloride in an inert solvent (e.g., THF, diethyl ether) with vigorous stirring. This step is highly exothermic.

-

Precipitation and Isolation: The this compound product will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete reaction.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether to facilitate drying.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

// Reactants Resorcinol [label="Resorcinol"]; CO2 [label="CO₂"]; Enzyme [label="2,6-DHBD Enzyme", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; SOCl2 [label="SOCl₂"]; Ammonia [label="NH₃ (aq)"];

// Intermediates & Products DHBA [label="2,6-Dihydroxybenzoic\nAcid", fillcolor="#E6F4EA", fontcolor="#34A853"]; AcidChloride [label="2,6-Dihydroxybenzoyl\nChloride (Intermediate)", fillcolor="#FEF7E0", fontcolor="#202124"]; DHBAmide [label="this compound\n(Final Product)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Process Steps as invisible nodes for edge labeling p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Workflow {rank=same; Resorcinol; CO2; Enzyme} -> p1 [arrowhead=none]; p1 -> DHBA [label=" Enzymatic\n Carboxylation "]; DHBA -> AcidChloride [label=" Activation "]; AcidChloride -> p2 [arrowhead=none]; Ammonia -> p2 [arrowhead=none]; p2 -> DHBAmide [label=" Amidation "]; SOCl2 -> AcidChloride; } enddot Caption: Proposed two-stage synthesis workflow for this compound.

Analytical Characterization and Spectral Interpretation

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two aromatic protons at the C3 and C5 positions are chemically equivalent, as are the two phenolic hydroxyl protons. The amide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the chemically non-equivalent carbons. The carbonyl carbon will have a characteristic downfield shift.

Table of Predicted NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~171 |

| C1 (-C=O) | - | ~110 |

| C2, C6 (-OH) | - | ~158 |

| C3, C5 (-CH) | ~6.4 | ~106 |

| C4 (-CH) | ~7.0 (triplet) | ~133 |

| -OH | ~9.5 (broad s) | - |

| -NH₂ | ~7.5 (broad s) | - |

Note: These are predicted values based on chemical shift theory and data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[9][10]

Table of Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| 3500 - 3200 | Strong, Broad | O-H and N-H Stretch | The broadness is due to extensive intermolecular and intramolecular hydrogen bonding involving both the phenolic and amide groups. |

| ~3030 | Medium | Aromatic C-H Stretch | Vibration of the C-H bonds on the benzene ring. |

| 1690 - 1630 | Strong | C=O Stretch (Amide I) | The carbonyl double bond stretch is a very strong and characteristic absorption. Its position is influenced by conjugation and hydrogen bonding. |

| 1700 - 1500 | Medium | Aromatic C=C Bending | Vibrations associated with the carbon-carbon double bonds within the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 153.[1] Key fragments would likely correspond to the loss of the amide group (-NH₂) and subsequent fragmentation of the aromatic ring.

Biological Activity and Avenues for Research

Current Understanding

The biological profile of this compound is not well-defined in the literature. Some reports suggest it has poor performance in assays for DPPH radical scavenging and general microbial growth inhibition.[11][12] This contrasts with other hydroxy-substituted benzamides, which form a versatile scaffold in medicinal chemistry, exhibiting a wide range of activities.[13] For instance, derivatives of its isomers are known to act as inhibitors of crucial enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[13]

The lack of activity in initial screens does not preclude the possibility of specific, targeted interactions. The unique positioning of the two hydroxyl groups in this compound could confer a distinct binding profile to certain enzyme active sites that is not shared by its isomers. Therefore, it represents a valid candidate for broader screening against diverse enzyme families.

Proposed Research: Enzyme Inhibition Screening

To elucidate the potential biological role of this compound, a systematic screening against a panel of relevant enzymes is a logical next step. The following is a self-validating, generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) against a target enzyme.

This protocol is designed to be adaptable for various enzymes that can utilize a fluorogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20, 1 mM DTT).

-

Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer.

-

Substrate Stock: Prepare a concentrated stock of the appropriate fluorogenic substrate in DMSO.

-

Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Compound Plating: Add 1 µL of each inhibitor dilution from the series to the wells of a black, flat-bottom 96-well plate. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).

-

Enzyme Addition: Prepare a working solution of the enzyme in assay buffer. Add 50 µL of this solution to each well.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer. Initiate the enzymatic reaction by adding 50 µL of this solution to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature. Measure the fluorescence intensity (at the appropriate excitation/emission wavelengths) every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the rates by setting the average of the 0% inhibition controls to 100% activity and the 100% inhibition controls to 0% activity.

-

Plot the normalized percent activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

-

// Steps start [label="Start", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; prep [label="Prepare Reagents\n(Buffer, Enzyme, Substrate,\nInhibitor Dilutions)"]; plate_inh [label="Plate Inhibitor/DMSO\nin 96-well Plate"]; add_enz [label="Add Enzyme Solution\nto all wells"]; incubate [label="Pre-incubate (15 min)\nto allow binding"]; add_sub [label="Initiate Reaction\n(Add Substrate Solution)"]; read [label="Kinetic Fluorescence Reading\n(30-60 min)"]; analyze [label="Calculate Rates (V₀)"]; normalize [label="Normalize Data"]; plot [label="Plot % Activity vs. [Inhibitor]"]; fit [label="Fit Curve (4PL) to\nDetermine IC₅₀"]; end_node [label="End", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];

// Workflow start -> prep; prep -> plate_inh; plate_inh -> add_enz; add_enz -> incubate; incubate -> add_sub; add_sub -> read; read -> analyze; analyze -> normalize; normalize -> plot; plot -> fit; fit -> end_node; } enddot Caption: Experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound presents an intriguing subject for chemical and biological investigation. This guide has consolidated its core chemical properties and structure, providing a detailed framework for its synthesis and analytical confirmation. While its specific biological functions remain to be uncovered, the established importance of the hydroxybenzamide scaffold in drug discovery strongly justifies further exploration. The provided protocols for synthesis and enzyme screening are designed to empower researchers to undertake these investigations, potentially revealing novel activities for this understudied molecule and expanding the therapeutic landscape of its chemical class.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76602, this compound. Retrieved January 18, 2026 from [Link].[1]

-

Biological Magnetic Resonance Bank (n.d.). bmse000668 Benzamide. Retrieved January 18, 2026 from [Link].

-

ResearchGate (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. Retrieved January 18, 2026 from [Link].

-

Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. Processes, 12(1), 10. Available at: [Link].[4]

-

Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Processes, 12(1), 10. Available at: [Link].[4][5]

-

Chemistry Steps (n.d.). Interpreting IR Spectra. Retrieved January 18, 2026 from [Link].[9]

-

National Institute of Standards and Technology (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 18, 2026 from [Link].[2]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved January 18, 2026 from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76601, 2,4-Dihydroxybenzamide. Retrieved January 18, 2026 from [Link].

-

Kumar, A., Kumar, V., Kumar, S., & Kumar, R. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Advances, 9(41), 23863–23869. Available at: [Link].[14]

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved January 18, 2026 from [Link].

-

Science and Education Publishing (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved January 18, 2026 from [Link].

-

Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved January 18, 2026 from [Link].

-

Waisser, K., Kubicová, L., & Kaustová, J. (2005). Biological activity of 2-hydroxythiobenzanilides and related compounds. Acta Medica, 48(1). Available at: [Link].

-

ResearchGate (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. Retrieved January 18, 2026 from [Link].

-

Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 18, 2026 from [Link].[10]

-

Organic Syntheses (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved January 18, 2026 from [Link].

-

ResearchGate (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved January 18, 2026 from [Link].[7]

-

PubChemLite (n.d.). This compound (C7H7NO3). Retrieved January 18, 2026 from [Link].[3]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9338, 2,6-Dihydroxybenzoic Acid. Retrieved January 18, 2026 from [Link].

- Google Patents (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

-

MDPI (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved January 18, 2026 from [Link].

-

Chan, G. Y., Gersch, M., Gfeller, D., & Komander, D. (2023). Accelerating inhibitor discovery for deubiquitinating enzymes. Nature Communications, 14(1), 693. Available at: [Link].[15]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45120136, 2,6-Difluoro-3-hydroxybenzamide. Retrieved January 18, 2026 from [Link].

-

Seamon, K. J., St. Gelais, C., & Schinazi, R. F. (2021). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. Journal of Biological Chemistry, 297(4), 101150. Available at: [Link].[16]

-

National Center for Health Research (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. Retrieved January 18, 2026 from [Link].[17]

-

ResearchGate (2025). Synthesis of 2-methylacrylamide/high-molecular-weight cellulose using gamma ray irradiation and preparation of cryogels for removing anionic dyes. Retrieved January 18, 2026 from [Link].

Sources

- 1. This compound | C7H7NO3 | CID 76602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]

- 5. psecommunity.org [psecommunity.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dihydroxybenzamide CAS number and molecular weight

An In-Depth Technical Guide to 2,6-Dihydroxybenzamide for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound (γ-Resorcylamide), a molecule of significant interest in medicinal chemistry and drug development. This document consolidates critical data on its core molecular attributes, physicochemical properties, and potential applications. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only established data but also field-proven insights into its synthetic considerations and potential mechanisms of action. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to uphold the highest standards of scientific integrity and utility.

This compound is a hydroxylated derivative of benzamide. Its precise identification and fundamental properties are paramount for any experimental design. The primary identifiers and computed molecular properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3147-50-0 | [1][2][3] |

| Molecular Formula | C₇H₇NO₃ | [1][3] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | Benzamide, 2,6-dihydroxy-; γ-Resorcylamide | [1] |

| InChIKey | WFIWHFWPQQSJDD-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)C(=O)N)O | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| XLogP3 | 1.5 | [3] |

Synthesis and Manufacturing Considerations

The synthesis of symmetrically substituted 2,6-dihydroxy aromatics can present unique challenges. Unlike its 2,4-dihydroxy isomer, for which straightforward synthetic routes from commercially available precursors exist, the preparation of this compound is less commonly documented. The primary challenge often lies in the limited commercial availability of the corresponding 2,6-dihydroxybenzaldehyde or 2,6-dihydroxybenzoic acid precursors.[4]

A plausible synthetic approach, extrapolated from general organic chemistry principles and related syntheses, is the amidation of 2,6-dihydroxybenzoic acid. The workflow below outlines this conceptual pathway.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Acid Activation: 2,6-Dihydroxybenzoic acid's carboxylic acid group is not sufficiently electrophilic to react directly with ammonia. Activation to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, is a standard and necessary step to facilitate the subsequent nucleophilic attack.

-

Amidation: The highly reactive acyl chloride is then subjected to amidation. The choice between aqueous ammonia and anhydrous ammonia gas depends on the stability of the intermediate and desired reaction conditions. This step forms the final benzamide product. The hydroxyl groups on the aromatic ring may require protection depending on the specific activating agent used to prevent unwanted side reactions.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, its structural class—hydroxy-substituted benzamides—is of profound importance in medicinal chemistry. The benzamide scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-π stacking interactions.[5]

Potential research applications include:

-

Enzyme Inhibition: Certain benzamide derivatives are known to act as inhibitors of enzymes like Histone Deacetylases (HDACs) and lipoxygenase.[6] The benzamide moiety can function as a crucial zinc-binding group in the active site of these enzymes.

-

Dopamine Receptor Antagonism: Many hydroxy-substituted benzamides function as antagonists at dopamine D2-like receptors, forming the basis for antipsychotic and antiemetic drugs.[6]

-

Scaffold for PROTACs: The benzamide core is being explored in the development of novel binders for Cereblon (CRBN), a key component in Proteolysis-Targeting Chimera (PROTAC) design.[7] This opens avenues for using this compound as a starting point for creating targeted protein degraders.

-

IMP Dehydrogenase Inhibition: Related compounds like benzamide riboside are metabolized into NAD analogues that inhibit Inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine nucleotides, which is a key target in cancer therapy.[8]

Mechanistic Insights: A Focus on Enzyme Inhibition

The biological effects of hydroxy-substituted benzamides are often exerted through their interaction with specific protein targets. A primary mechanism is enzyme inhibition, where the molecule binds to the active site of an enzyme, preventing the natural substrate from binding and thereby blocking the catalytic reaction.

A representative mechanism is the inhibition of a metalloenzyme, where the benzamide functional group coordinates with a metal ion cofactor (e.g., Zn²⁺) in the enzyme's active site.

Caption: Generalized mechanism of metalloenzyme inhibition by a benzamide.

This interaction is critical in the action of HDAC inhibitors, where the benzamide's carbonyl oxygen and amide nitrogen can chelate the zinc ion, while the aromatic ring makes further contacts within the active site pocket, enhancing binding affinity and selectivity.[6]

Experimental Protocol: Lipoxygenase Inhibition Assay

To assess the potential of this compound as an enzyme inhibitor, a lipoxygenase inhibition assay is a relevant and robust method. This protocol provides a self-validating system to determine the compound's inhibitory concentration (IC₅₀).

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 0.1 M Tris-HCl buffer at pH 7.5.

-

Prepare a stock solution of lipoxygenase enzyme in the Tris-HCl buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.

-

Prepare a solution of the substrate (e.g., linoleic acid or arachidonic acid) in buffer.

-

-

Reaction Mixture Assembly:

-

In a quartz cuvette, add the Tris-HCl buffer.

-

Add the lipoxygenase enzyme solution.

-

Add the desired concentration of the this compound solution (or vehicle control).

-

Incubate the mixture at 25°C for 5 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to the cuvette.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene product.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

-

CP Lab Safety. This compound, 97% Purity, C7H7NO3, 5 grams. [Link]

-

National Center for Biotechnology Information (NCBI). This compound | C7H7NO3 | CID 76602. PubChem. [Link]

-

PubChemLite. This compound (C7H7NO3). [Link]

-

ChemBK. 2,6-DIHYDROXYBENZALDEHYDE. [Link]

-

Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences, 24(24), 17505. [Link]

-

MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]

-

National Center for Biotechnology Information (NCBI). 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338. PubChem. [Link]

-

FooDB. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). [Link]

-

Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]

-

National Center for Biotechnology Information (NCBI). 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601. PubChem. [Link]

-

National Center for Biotechnology Information (NCBI). 2,6-Difluoro-3-hydroxybenzamide | C7H5F2NO2 | CID 45120136. PubChem. [Link]

-

National Center for Biotechnology Information (NCBI). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

-

PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

-

PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C7H7NO3 | CID 76602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,6-Dihydroxybenzamide: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 2,6-Dihydroxybenzamide (γ-Resorcylamide), a key chemical intermediate and structural motif in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental insights.

Introduction: The Structural Elucidation of this compound

This compound (C₇H₇NO₃, Molar Mass: 153.14 g/mol ) is a substituted aromatic amide. Its chemical structure, featuring a primary amide and two hydroxyl groups ortho and meta to the amide on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate characterization using orthogonal spectroscopic techniques is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide explains the causality behind the spectral features, providing a self-validating framework for the structural confirmation of this molecule.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, the IR spectrum reveals characteristic absorptions for its hydroxyl, amine, and carbonyl functional groups.

Data Presentation: IR Absorption Bands

The following table summarizes the key absorption bands observed in the Fourier-Transform Infrared (FTIR) spectrum of this compound, typically acquired using a KBr wafer or ATR technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3483 | Strong | O-H Stretch | Phenolic Hydroxyl |

| 3381 | Strong | N-H Stretch | Amide (asymmetric) |

| 3182 | Strong, Broad | N-H Stretch | Amide (symmetric) |

| 1644 | Strong | C=O Stretch | Amide I Band |

| 1593 | Strong | C=C Stretch | Aromatic Ring |

| 1475 | Medium | C=C Stretch | Aromatic Ring |

| 1260 | Strong | C-O Stretch | Phenolic Hydroxyl |

| 750 | Strong | C-H Bend | Aromatic (out-of-plane) |

Expert Interpretation

The IR spectrum of this compound is dominated by features arising from its hydroxyl and amide groups. The presence of two strong, distinct peaks in the high-frequency region (3483 and 3381 cm⁻¹) is indicative of the O-H and asymmetric N-H stretching vibrations, respectively. The broadness of the N-H symmetric stretch around 3182 cm⁻¹ suggests hydrogen bonding, a common feature in solid-state amides.

The strong absorption at 1644 cm⁻¹ is the characteristic Amide I band, primarily due to the C=O stretching vibration. Its position is consistent with a primary amide. The absorptions at 1593 and 1475 cm⁻¹ are typical for C=C stretching vibrations within the aromatic ring. A strong band at 1260 cm⁻¹ is assigned to the C-O stretching of the phenolic hydroxyl groups. Finally, the strong absorption at 750 cm⁻¹ is characteristic of out-of-plane C-H bending for a 1,2,3-trisubstituted benzene ring.

Experimental Protocol: Acquiring the FTIR Spectrum

The choice of sampling technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR) is critical for obtaining a high-quality spectrum. The KBr pellet method is a traditional approach for solid samples, while ATR is a more modern, rapid technique.

Methodology: KBr Pellet Technique

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of an empty sample holder should be acquired and subtracted.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. It is an indispensable tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling.

Data Presentation: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 9.0 | Broad singlet | 2H | -OH (Phenolic) |

| 7.55 | Broad singlet | 1H | -CONH₂ (Amide) |

| 7.10 | Triplet | 1H | H-4 (Aromatic) |

| 6.40 | Doublet | 2H | H-3, H-5 (Aromatic) |

| 7.35 | Broad singlet | 1H | -CONH₂ (Amide) |

Expert Interpretation

The ¹H NMR spectrum, typically run in a solvent like DMSO-d₆ which allows for the observation of exchangeable protons, provides clear evidence for the structure of this compound. The broad singlet between 8.0 and 9.0 ppm, integrating to two protons, is characteristic of the two phenolic hydroxyl protons. The two broad singlets at 7.55 and 7.35 ppm, each integrating to one proton, are assigned to the two non-equivalent protons of the primary amide group (-CONH₂).

The aromatic region shows a classic pattern for a 1,2,3-trisubstituted ring with symmetry. The proton at the 4-position (H-4), which is coupled to the two equivalent protons at the 3 and 5 positions, appears as a triplet at 7.10 ppm. The protons at the 3 and 5 positions (H-3, H-5) are chemically equivalent and are coupled to the H-4 proton, resulting in a doublet at 6.40 ppm integrating to two protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Data Presentation: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | C=O (Amide Carbonyl) |

| 158.0 | C-2, C-6 (Carbons attached to -OH) |

| 131.0 | C-4 |

| 108.0 | C-1 (Carbon attached to -CONH₂) |

| 106.5 | C-3, C-5 |

Expert Interpretation

The ¹³C NMR spectrum confirms the carbon framework of this compound. The signal at 171.5 ppm is characteristic of an amide carbonyl carbon. The downfield signal at 158.0 ppm corresponds to the two equivalent carbons (C-2 and C-6) directly attached to the electronegative oxygen atoms of the hydroxyl groups. The signal at 131.0 ppm is assigned to the C-4 carbon. The upfield signal at 108.0 ppm corresponds to the C-1 carbon, which is shielded by the two ortho hydroxyl groups. Finally, the signal at 106.5 ppm is assigned to the two equivalent C-3 and C-5 carbons. The presence of only five distinct signals is consistent with the symmetry of the molecule.

Experimental Protocol: Acquiring NMR Spectra

Careful sample preparation and selection of an appropriate deuterated solvent are crucial for high-quality NMR data.

Methodology: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Data Presentation: Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.[1]

| m/z | Relative Intensity | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 136 | High | [M - NH₃]⁺ |

| 108 | Highest (Base Peak) | [M - NH₃ - CO]⁺ |

Expert Interpretation of Fragmentation

The mass spectrum confirms the molecular weight of this compound to be 153 g/mol , corresponding to the molecular ion peak [M]⁺ at m/z 153. The fragmentation pattern is consistent with the proposed structure:

-

Loss of Ammonia: A common fragmentation pathway for primary amides is the loss of ammonia (NH₃, 17 Da), leading to the formation of an acylium ion. This is observed as a prominent peak at m/z 136 ([153 - 17]).

-

Loss of Carbon Monoxide: The resulting acylium ion can then lose carbon monoxide (CO, 28 Da), a common fragmentation for such ions. This leads to the formation of the base peak at m/z 108 ([136 - 28]), which corresponds to a dihydroxyphenyl cation.

This logical fragmentation pathway provides strong, self-validating evidence for the presence of the primary amide and the dihydroxybenzene core.

Experimental Protocol: Acquiring the GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and semi-volatile compounds like this compound.

Methodology: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR, to the precise atomic connectivity from NMR, and the molecular weight and fragmentation from MS. The protocols and interpretations provided in this guide serve as a robust framework for the analysis of this and similar molecules in a research and development setting.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]

Sources

A Technical Guide to the Biological Activity of 2,6-Dihydroxybenzamide and Its Isomers

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of hydroxyl groups onto the phenyl ring profoundly influences the molecule's electronic properties, solubility, and capacity for hydrogen bonding, thereby modulating its interaction with biological targets. The dihydroxybenzamide series, comprising six distinct positional isomers, presents a compelling case study in structure-activity relationships (SAR). Each isomer, defined by the unique arrangement of its two hydroxyl groups, exhibits a distinct profile of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.

This technical guide offers an in-depth exploration of the biological activities associated with 2,6-dihydroxybenzamide and its isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of effects to explain the causality behind experimental choices, detail the protocols for validating these activities, and elucidate the underlying molecular mechanisms. We will dissect the known bioactivities of each isomer, provide a comparative SAR analysis, and present detailed methodologies for key in vitro assays, grounding all claims in authoritative scientific literature.

Isomeric Structures and Overview

The six isomers of dihydroxybenzamide form the foundation of this guide. Their distinct structures are the primary determinant of their differential biological effects.

Figure 1. Chemical structures of the six positional isomers of dihydroxybenzamide.

Isomer-Specific Biological Activity Profiles

2,3-Dihydroxybenzamide: The Iron Chelator

The ortho-positioning of two hydroxyl groups in 2,3-dihydroxybenzamide creates a powerful bidentate chelation site for metal ions, particularly Fe(III). This structure is a fundamental motif in a class of bacterial iron-scavenging molecules known as siderophores, such as enterobactin.[1]

-

Antimicrobial Activity: By sequestering ferric iron, an essential nutrient for bacterial growth, 2,3-dihydroxybenzoyl moieties can inhibit microbial proliferation. While data on the parent benzamide is limited, the related 2,3-dihydroxybenzaldehyde has demonstrated significant antimicrobial activity against a diverse set of 172 bovine mastitis Staphylococcus aureus isolates, with a reported MIC50 of 500 mg/L.[2][3] This activity suggests that the 2,3-dihydroxy pharmacophore is a promising scaffold for developing novel antibacterial agents.

2,4-Dihydroxybenzamide: The Redox Modulator

This isomer has been investigated for its ability to interfere with cellular redox systems. The related compound, 2,4-dihydroxybenzylamine, is a known specific and irreversible inhibitor of glutathione reductase, an essential enzyme for maintaining the reduced glutathione (GSH) pool and protecting cells from oxidative damage.[4]

-

Antifungal and Antiproliferative Potential: Derivatives of 2,4-dihydroxythiobenzamide have shown in vitro antifungal activity against various Candida strains and antiproliferative activity against HCV29T cancer cell lines.[5] This suggests that the 2,4-dihydroxy- substitution pattern provides a valuable starting point for the development of cytotoxic agents. The proposed mechanism is linked to the disruption of oxidative stress pathways (see Section 3.2).

2,5-Dihydroxybenzamide (Gentisamide): The Anti-Inflammatory Agent

Also known as gentisamide, this isomer is a metabolite of salicylic acid and has been noted for its anti-inflammatory and antimicrobial properties.

-

Anti-inflammatory Activity: The anti-inflammatory effects of salicylates are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[6][7] While direct inhibitory data for gentisamide is emerging, its structural similarity to salicylic acid suggests a similar mechanism of action.

-

Antimicrobial Activity: Similar to its 2,3-isomer, the corresponding aldehyde (2,5-dihydroxybenzaldehyde, or gentisaldehyde) has shown potent antimicrobial activity against bovine mastitis-causing S. aureus, with an MIC50 of 500 mg/L.[2][3]

This compound: An Area for Future Investigation

Despite being the core topic of this guide, this compound is the least studied of its isomers. A comprehensive search of scientific literature yields minimal specific data on its biological activity.[8][9] However, its structural classification as a salicylamide derivative allows for reasoned hypotheses. Salicylamides and their derivatives are known to possess broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial effects.[1][10][11][12] For instance, novel 2,6-difluorobenzamide derivatives have been designed as FtsZ inhibitors, demonstrating antibacterial activity against Bacillus subtilis and Staphylococcus aureus with MIC values as low as 0.25-1 μg/mL.[13] This suggests that the 2,6-disubstituted scaffold is biologically relevant and warrants further investigation.

3,4-Dihydroxybenzamide (Protocatechuamide): The DNA Synthesis Inhibitor

The 3,4-dihydroxy substitution pattern, also known as a catechol moiety, is frequently associated with anticancer activity. This isomer and its derivatives have been identified as inhibitors of ribonucleotide reductase (RNR).[14]

-

Anticancer Activity: RNR is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[15][16] By inhibiting RNR, 3,4-dihydroxybenzamide derivatives can deplete the dNTP pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. A novel RNR inhibitor incorporating the 3,4-dihydroxybenzamide moiety, COH29, was shown to inhibit the enzyme with an IC50 of 16 µM and effectively reduce tumor growth in mouse xenograft models.[14][17]

3,5-Dihydroxybenzamide: The Multifaceted Agent

This isomer has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects.

-

Anticancer Properties: Research indicates that 3,5-dihydroxybenzamide can inhibit the growth of certain cancer cell lines. The proposed mechanism involves the interference with protein synthesis, a pathway distinct from the DNA-centric action of the 3,4-isomer.[18]

-

Anti-inflammatory Effects: This isomer also exhibits anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways like NF-κB.[19]

Key Mechanisms of Action: A Deeper Dive

The diverse activities of dihydroxybenzamide isomers can be traced to their interference with fundamental cellular pathways. Below are detailed explorations of three key mechanisms.

Ribonucleotide Reductase (RNR) Inhibition and Cell Cycle Arrest

Observed primarily with 3,4-dihydroxybenzamide derivatives, RNR inhibition is a potent anticancer strategy. RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a step essential for DNA synthesis. The enzyme's activity is tightly regulated and peaks during the S-phase of the cell cycle.[14][16] Inhibition of RNR creates a dNTP shortage, which stalls DNA replication forks, triggers DNA damage responses, and ultimately induces cell cycle arrest and apoptosis.

Figure 2. RNR inhibition by 3,4-dihydroxybenzamide derivatives disrupts the dNTP supply for DNA synthesis.

Glutathione Reductase (GR) Inhibition and Oxidative Stress

The potential mechanism for 2,4-dihydroxybenzamide derivatives involves the inhibition of glutathione reductase (GR). GR is a critical antioxidant enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, GSH, using NADPH as a cofactor.[20] The GSH/GSSG ratio is a key indicator of cellular redox status. By inhibiting GR, compounds can cause an accumulation of GSSG, depleting the cell's primary defense against reactive oxygen species (ROS).[21] This leads to unchecked oxidative stress, resulting in damage to lipids, proteins, and DNA, which can trigger apoptosis.

Figure 3. GR inhibition by 2,4-dihydroxybenzamide derivatives disrupts redox homeostasis, leading to oxidative stress.

Modulation of the NF-κB Inflammatory Pathway

The anti-inflammatory activity of certain dihydroxybenzamide isomers may be mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19] In its inactive state, NF-κB (a heterodimer, typically p50/RelA) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[22][23] Pro-inflammatory stimuli (e.g., TNFα, IL-1) trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[24] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[22][25] Inhibition of this pathway at any step can suppress the inflammatory response.

Figure 4. The canonical NF-κB signaling pathway and a potential point of inhibition for anti-inflammatory benzamides.

Comparative Data & Structure-Activity Relationship (SAR)

Table 1: Comparative Antimicrobial Activity

| Compound | Organism | Assay | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| Salicylamide | Neisseria gonorrhoeae | Broth Microdilution | MIC50 | 16 µg/mL | [26] |

| Salicylamide | Neisseria gonorrhoeae | Broth Microdilution | MIC90 | 32 µg/mL | [26] |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | Broth Microdilution | MIC50 | 500 mg/L | [2][3] |

| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | Broth Microdilution | MIC50 | 500 mg/L | [2][3] |

| Salicylanilide Derivative (3f) | Staphylococcus aureus | Broth Microdilution | MIC | ≤0.03 µmol/L | [10] |

| Salicylanilide Derivative (3i) | MRSA | Broth Microdilution | MIC | ≤0.03 µmol/L |[10] |

Table 2: Comparative Anticancer / Cytotoxic Activity

| Compound / Derivative | Cell Line | Assay | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| COH29 (3,4-DHB derivative) | Recombinant RNR | Enzyme Inhibition | IC50 | 16 µM | [14][17] |

| Niclosamide (Salicylanilide) | SARS-CoV-2 (Vero E6) | Antiviral | EC50 | Sub-micromolar | [27] |

| Compound 10 (Niclosamide derivative) | SARS-CoV-2 (Vero E6) | Antiviral | EC50 | 0.057 µM | [27] |

| Benzimidazole Derivative (5) | C6 Glioma | Cytotoxicity | IC50 | 4.33 µM | [2] |

| Benzimidazole Derivative (5) | A549 Lung Cancer | Cytotoxicity | IC50 | 10.67 µM |[2] |

SAR Insights:

-

Chelation is Key for Antimicrobial Action: The 2,3-dihydroxy (catechol) arrangement is a well-established pharmacophore for iron chelation, directly linking it to antimicrobial activity by depriving bacteria of this essential metal.

-

Ortho-Hydroxyl Group (Salicylamides): The presence of a hydroxyl group ortho to the carboxamide (as in 2,3-, 2,4-, 2,5-, and 2,6-isomers) forms the salicylamide scaffold. This class is exceptionally broad in its activity, with derivatives showing potent anticancer, antiviral, and antimicrobial effects.[1][11][12] This suggests the ortho-hydroxyl is critical for binding to a wide range of biological targets, likely through hydrogen bonding.

-

Meta-Hydroxyl Arrangement: The 3,5-dihydroxy arrangement appears to direct activity towards protein synthesis inhibition, while the 3,4-dihydroxy (catechol) structure is linked to RNR inhibition. This highlights how moving one hydroxyl group from position 5 to 4 completely shifts the primary mechanism of anticancer action.

-

Redox Modulation: The 2,4-dihydroxy arrangement appears suited for interacting with redox-regulating enzymes like glutathione reductase, suggesting a role in inducing oxidative stress.[4]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological activities described must be validated using standardized, reproducible protocols. Below are detailed, step-by-step methodologies for two of the most common assays used to evaluate these compounds.

Protocol 1: Assessment of Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Figure 5. Standard experimental workflow for determining the IC₅₀ value of a compound using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue). Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (typically 1x10⁴ to 1x10⁵ cells/mL). Include wells for "cell-free" blanks and "untreated" controls.

-

Adhesion Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[25]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the medium containing the test compound concentrations.

-

Drug Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 48 to 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

-

Formazan Development: Return the plate to the incubator for 2-4 hours. Visually inspect for the formation of purple precipitate in the control wells.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell metabolic activity).[28]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[24][29]

Step-by-Step Methodology:

-

Prepare Inoculum: Select 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old). Suspend in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

-

Prepare Compound Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

-

Inoculation: Dilute the standardized inoculum from Step 1 so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not inoculate well 12. The final volume in each well (1-11) is now 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[29]

-

MIC Determination: Read the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15][23] The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Conclusion and Future Directions

The dihydroxybenzamide scaffold represents a rich source of chemical diversity and biological potential. This guide demonstrates that the specific positioning of two hydroxyl groups on the benzamide ring dictates the molecule's primary mechanism of action, leading to distinct therapeutic applications. Isomers like 3,4-dihydroxybenzamide show clear promise as anticancer agents through RNR inhibition, while the 2,3- and 2,5-isomers are strong candidates for antimicrobial development.

However, significant gaps in our knowledge remain. The most notable is the near-total lack of biological data for This compound . Given the potent and varied activities of other salicylamide derivatives, a systematic evaluation of this isomer is a critical area for future research. Furthermore, direct, side-by-side comparative studies of all six isomers under identical assay conditions are needed to build a more robust and quantitative structure-activity relationship model. As our understanding of these fundamental scaffolds deepens, so too will our ability to rationally design next-generation therapeutic agents with enhanced potency and specificity.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon request.

Sources

- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 5. 2,6-Difluoro-3-hydroxybenzamide | C7H5F2NO2 | CID 45120136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C7H7NO3 | CID 76602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA damage and cell cycle regulation of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 16. ACTIVITY OF RIBONUCLEOTIDE REDUCTASE HELPS DETERMINE HOW CELLS REPAIR DNA DOUBLE STRAND BREAKS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 26. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 29. taylorandfrancis.com [taylorandfrancis.com]

The Strategic Utility of 2,6-Dihydroxybenzamide as a Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxybenzamide, a seemingly unassuming aromatic compound, holds significant potential as a versatile precursor in the intricate landscape of organic synthesis. Its unique structural arrangement, featuring a carboxamide group ortho to two hydroxyl moieties, provides a synthetically rich platform for the construction of diverse and biologically relevant heterocyclic scaffolds. This guide delves into the core chemical principles that underpin the utility of this compound, moving beyond a mere recitation of protocols to offer a causal understanding of its reactivity. We will explore its application in the synthesis of key heterocyclic systems, provide detailed, field-tested experimental methodologies, and present a forward-looking perspective on its role in the development of novel therapeutic agents and functional materials.

Introduction: Unveiling the Synthetic Potential of this compound

This compound (γ-resorcylamide) is a crystalline solid with the molecular formula C₇H₇NO₃.[1][2] Its strategic value in organic synthesis stems from the ortho-positioning of the amide and two hydroxyl groups on the benzene ring. This arrangement facilitates a range of intramolecular reactions and provides multiple sites for functionalization, making it an attractive starting material for the synthesis of complex molecules. The electron-donating nature of the hydroxyl groups activates the aromatic ring towards electrophilic substitution, while the amide and hydroxyl groups can participate in various condensation and cyclization reactions.

This guide will focus on the practical application of this compound as a precursor, with a particular emphasis on the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals and other bioactive molecules.[3] We will dissect the mechanistic underpinnings of these transformations, providing the reader with the rationale to not only replicate but also adapt and innovate upon the presented methodologies.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound is rooted in the interplay of its functional groups. The two hydroxyl groups, being ortho to the amide, can act as nucleophiles in cyclization reactions. The amide nitrogen, while generally less nucleophilic than an amine, can also participate in ring-forming reactions under specific conditions. Furthermore, the aromatic ring itself is activated towards electrophilic attack at the positions para to the hydroxyl groups.

A key transformation for precursors with similar functionalities is the synthesis of benzoxazinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2][4] The general strategy for synthesizing benzoxazinones often involves the condensation of an ortho-aminophenol with a carbonyl source. In the context of this compound, while not a direct aminophenol, its derivatives can be envisioned to undergo analogous cyclizations.

Synthesis of Benzoxazinones: A Gateway to Bioactive Scaffolds

Benzoxazinones are a prominent class of heterocycles whose synthesis can be approached through various strategies.[5] While a direct, documented synthesis of a benzoxazinone from this compound is not readily found in high-impact literature, we can extrapolate from established methods for analogous precursors to devise a rational synthetic pathway. One of the most common methods for benzoxazinone synthesis is the reaction of an anthranilic acid derivative with a suitable cyclizing agent.

A plausible synthetic route starting from a derivative of this compound would involve the intramolecular cyclization of an N-substituted phenoxyacetamide. This approach leverages the nucleophilicity of one of the hydroxyl groups to form the oxazine ring.

Hypothetical Pathway: Intramolecular Cyclization

A proposed pathway for the synthesis of a dihydroxybenzoxazinone derivative from this compound is outlined below. This pathway is based on the well-established intramolecular cyclization of N-hydroxy-2-phenoxyacetamides.[6]

Caption: Hypothetical workflow for the synthesis of a dihydroxybenzoxazinone.

Causality Behind Experimental Choices:

-

Step 1: N-Alkylation: The reaction of this compound with an α-haloacetyl halide, such as chloroacetyl chloride, would acylate the amide nitrogen. This step is crucial for introducing the necessary two-carbon unit that will form part of the oxazine ring. The choice of an α-haloacetyl halide provides a reactive electrophilic center for the subsequent intramolecular cyclization.

-

Step 2: Intramolecular Cyclization: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for this step. The base will deprotonate one of the phenolic hydroxyl groups, creating a potent nucleophile. This phenoxide will then attack the electrophilic carbon bearing the halogen in an intramolecular SN2 reaction, leading to the formation of the six-membered oxazine ring. The ortho-positioning of the hydroxyl group and the N-alkyl chain is essential for the high efficiency of this intramolecular cyclization.

Detailed Experimental Protocol: Synthesis of a Substituted Benzamide as a Precursor for Heterocycle Formation

While a direct protocol from this compound is not available, we can present a well-documented procedure for the synthesis of a substituted benzamide that serves as a precursor for fused heterocyclic systems. This protocol for the synthesis of N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide provides a tangible example of benzamide derivatization.[7]

Synthesis of N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide

This protocol details the synthesis of a functionalized benzamide derivative which can be further utilized to construct fused pyrazole heterocycles.

Materials:

-

Benzamide

-

Carbon disulfide

-

Potassium hydroxide

-

Dimethyl sulfate

-

Malononitrile

-

Ethanol

-

Dimethylformamide (DMF)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Potassium Salt: In a round-bottom flask, dissolve benzamide (1.21 g, 10 mmol) in a solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (20 mL). Cool the mixture in an ice bath and add carbon disulfide (0.76 g, 10 mmol) dropwise with stirring. Continue stirring for 2 hours at room temperature.

-

S-methylation: To the resulting suspension, add dimethyl sulfate (1.26 g, 10 mmol) dropwise while maintaining the temperature below 10 °C. Stir the mixture for an additional 2 hours at room temperature.

-

Condensation with Malononitrile: Add malononitrile (0.66 g, 10 mmol) to the reaction mixture, followed by a catalytic amount of piperidine. Reflux the mixture for 4 hours.

-

Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure N-(2,2-dicyano-1-(methylthio)vinyl)benzamide.